NK1 (Substance‑P) Receptor Binding Affinity — Potential Sub‑Nanomolar Activity
A BindingDB record associated with this compound (BDBM261486, linked to US patents US9708266 and US10011568) reports an IC₅₀ of 2.35 nM against the human substance‑P (NK1) receptor in a 96‑well receptor binding assay at pH 7.4 and 2 °C [1]. The closest aryloxy congener, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, has no reported NK1 activity; its primary annotated pharmacology is α4β2 nAChR negative allosteric modulation with IC₅₀ 6.0 µM [2].
| Evidence Dimension | NK1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.35 nM |
| Comparator Or Baseline | 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide: no NK1 activity reported; primary target IC₅₀ = 6.0 µM (α4β2 nAChR) |
| Quantified Difference | Target shift: >2,500‑fold lower IC₅₀ against NK1 vs. comparator’s primary target; comparator lacks any NK1 annotation |
| Conditions | Human NK1 receptor binding assay, pH 7.4, 2 °C, 96‑well format (BindingDB record BDBM261486) |
Why This Matters
Investigators seeking an NK1‑active benzamide cannot rely on the better‑characterised allyloxy analog; this dimethylsulfamoyl derivative provides a >2,500‑fold potency gain for NK1 over the allyloxy compound’s primary pharmacology.
- [1] BindingDB entry BDBM261486 (US9708266, Example 9 / US10011568, Example No. 9). Affinity IC₅₀ = 2.35 nM, Substance‑P receptor (human), pH 7.4, 2 °C, 96‑well receptor binding assay. Data deposited 30-Oct-2018. View Source
- [2] Yi B, Long S, González-Cestari TF, et al. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors. Bioorg Med Chem. 2013;21(15):4730-4743. doi:10.1016/j.bmc.2013.04.024 View Source
